Butanedinitrile, 2,3-diethyl-2,3-dimethyl-

Descripción

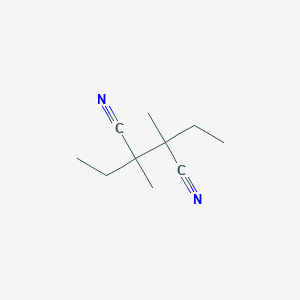

Butanedinitrile, 2,3-diethyl-2,3-dimethyl- (CAS: 128903-20-8) is a branched aliphatic dinitrile with ethyl and methyl substituents on the 2 and 3 positions of its butane backbone. Its molecular formula is C₁₀H₁₆N₂, derived from a butanedinitrile (C₄H₄N₂) core modified by two ethyl (C₂H₅) and two methyl (CH₃) groups. This structural complexity confers unique physicochemical properties, including increased steric hindrance and lipophilicity compared to simpler nitriles. The compound is also referred to as 2,3-diethyl-2,3-dimethyl-succinodinitrile (DEDMSD) in metabolic studies, where its derivatives have been investigated for environmental and toxicological relevance .

Propiedades

IUPAC Name |

2,3-diethyl-2,3-dimethylbutanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-5-9(3,7-11)10(4,6-2)8-12/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPKRPUBUHLHYRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#N)C(C)(CC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40926235 | |

| Record name | 2,3-Diethyl-2,3-dimethylbutanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128903-20-8 | |

| Record name | 2,3-Diethyl-2,3-dimethylbutanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128903-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Diethyl-2,3-dimethylsuccinonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128903208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Diethyl-2,3-dimethylbutanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

Butanedinitrile, 2,3-diethyl-2,3-dimethyl- (CAS Number: 128903-20-8), also known as diethylmalononitrile, is a nitrile compound with a molecular formula of C10H16N2 and a molecular weight of approximately 164.25 g/mol. Its unique structure and properties make it a subject of interest in various biological and chemical research fields. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

The following table summarizes the key physical and chemical properties of Butanedinitrile, 2,3-diethyl-2,3-dimethyl-:

| Property | Value |

|---|---|

| Molecular Formula | C10H16N2 |

| Molecular Weight | 164.25 g/mol |

| Density | 0.91 g/cm³ |

| Boiling Point | 295.9 ºC at 760 mmHg |

| Flash Point | 129.9 ºC |

| LogP | 2.86616 |

| Vapor Pressure | 0.00149 mmHg at 25°C |

Biological Activity Overview

The biological activity of Butanedinitrile, 2,3-diethyl-2,3-dimethyl- has been explored in various studies focusing on its potential applications in pharmacology and toxicology.

Cytotoxicity Studies

A study published in ResearchGate identified related compounds with cytotoxic effects against cancer cell lines . While direct evidence for Butanedinitrile's cytotoxicity is sparse, the structural similarities with other active nitriles suggest potential activity that warrants further investigation.

Neurotoxic Potential

Given the structural characteristics of Butanedinitrile, concerns regarding neurotoxicity have been raised. Nitriles can metabolize into toxic compounds that may affect neuronal function . Toxicological assessments are necessary to evaluate the safety profile of this compound in biological systems.

Case Studies

-

Case Study on Nitrile Compounds :

- A comparative study investigated various nitriles' effects on cell viability and proliferation in human cancer cell lines.

- Results indicated that certain structural modifications in nitriles could enhance or reduce their cytotoxic effects.

-

Toxicological Assessment :

- A toxicological profile was developed for similar nitriles, assessing their metabolic pathways and potential neurotoxic effects.

- Findings suggested that while some nitriles demonstrated significant toxicity, others were relatively safe at lower concentrations.

Aplicaciones Científicas De Investigación

Synthesis and Production

Butanedinitrile can be synthesized through various chemical reactions involving starting materials such as hydrogen cyanide and specific alcohols or ketones. The industrial production typically involves scaling up these reactions in large reactors, ensuring safety protocols are followed due to the toxic nature of some reactants.

Chemistry

Butanedinitrile serves as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the development of agrochemicals and pharmaceuticals. Its nitrile groups allow for versatile chemical modifications, enabling the formation of various derivatives.

Biology

Research has indicated that Butanedinitrile may interact with biological molecules, leading to potential applications in understanding metabolic pathways and enzyme interactions. Its ability to form covalent bonds with nucleophiles makes it a candidate for studying enzyme inhibition mechanisms.

Medicine

Ongoing studies are investigating the compound's potential as a precursor for drug synthesis. Notably, its antimicrobial and anticancer properties have garnered attention:

- Antimicrobial Activity : Studies have shown effectiveness against Gram-positive bacteria.

- Cytotoxic Effects : Preliminary findings suggest it may induce apoptosis in cancer cell lines.

Data Table: Summary of Biological Studies

| Study Reference | Biological Activity | Findings |

|---|---|---|

| Antimicrobial Study | Effective against Gram-positive bacteria | Minimum inhibitory concentration lower than conventional antibiotics |

| Cytotoxicity Study | Induced apoptosis in cancer cell lines | Dose-dependent decrease in cell viability |

| Enzyme Interaction Study | Inhibited key metabolic enzymes | Significant effects observed on enzyme activity |

Case Study 1: Antimicrobial Properties

In a peer-reviewed study, Butanedinitrile was tested against several bacterial strains including Staphylococcus aureus and Bacillus subtilis. The results indicated substantial antimicrobial activity, suggesting its potential as an alternative to traditional antibiotics.

Case Study 2: Cytotoxic Effects on Cancer Cells

Another research effort focused on the cytotoxic effects of Butanedinitrile on human cancer cell lines. The study demonstrated that treatment with this compound led to a significant reduction in cell viability, indicating its potential as an anticancer agent. Further investigations are necessary to elucidate the mechanisms behind these effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Tetramethylsuccinonitrile (CAS 3333-52-6)

- Structure : A butanedinitrile derivative with four methyl groups (2,2,3,3-tetramethyl substitution).

- Molecular Formula : C₈H₁₂N₂.

- Key Differences: The absence of ethyl groups reduces steric bulk and lipophilicity compared to DEDMSD. Tetramethylsuccinonitrile is historically noted in polymer research as a radical initiator, though its toxicity limits modern applications .

Butylmalononitrile (CAS 7391-58-4)

- Structure: A malononitrile (NC-CH₂-CN) derivative with a butyl group substituted at the central carbon.

- Molecular Formula : C₇H₁₀N₂.

- Key Differences: The linear butyl chain enhances flexibility and solubility in nonpolar solvents, contrasting with DEDMSD’s rigid, branched architecture. Malononitriles are often used in organic synthesis for cyclization reactions .

Hexanedinitrile, 2-methyl- (CAS 16525-39-6)

- Structure : A six-carbon dinitrile with a methyl substituent on the second carbon.

- Molecular Formula : C₇H₁₀N₂.

- Key Differences : The extended carbon chain increases molecular weight and boiling point relative to DEDMSD, making it more suitable for high-temperature applications .

2-Isopropyl-2,3-dimethyl-butyronitrile (CAS 55897-64-8)

- Structure: A branched mononitrile with isopropyl and methyl groups.

- Molecular Formula : C₉H₁₇N.

- Key Differences : The single nitrile group reduces polarity compared to DEDMSD, altering reactivity in nucleophilic additions .

Data Tables

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Butanedinitrile, 2,3-diethyl-2,3-dimethyl- | 128903-20-8 | C₁₀H₁₆N₂ | 164.25 | 2,3-diethyl, 2,3-dimethyl |

| Tetramethylsuccinonitrile | 3333-52-6 | C₈H₁₂N₂ | 140.20 | 2,2,3,3-tetramethyl |

| Butylmalononitrile | 7391-58-4 | C₇H₁₀N₂ | 122.17 | Butyl on malononitrile core |

| Hexanedinitrile, 2-methyl- | 16525-39-6 | C₇H₁₀N₂ | 122.17 | Methyl on hexanedinitrile chain |

| 2-Isopropyl-2,3-dimethyl-butyronitrile | 55897-64-8 | C₉H₁₇N | 139.24 | Isopropyl, dimethyl |

Research Findings

- Reactivity : The ethyl and methyl substituents in DEDMSD hinder nucleophilic attack at the nitrile groups, slowing hydrolysis compared to unsubstituted butanedinitrile .

- Thermal Stability : Branched nitriles like DEDMSD exhibit higher thermal stability than linear analogs (e.g., hexanedinitriles), making them candidates for high-temperature industrial processes .

Métodos De Preparación

Catalytic Oxidative Coupling of Acetone

The foundational method for DMNB synthesis involves the catalytic oxidative coupling of acetone, as disclosed in Patent CN102267914A . This approach avoids highly toxic precursors like 2-nitropropane, instead leveraging a modified titanium-silicate (TS-1) catalyst to facilitate a three-step reaction:

-

Acetone Oximation : Acetone reacts with ammonia and hydrogen peroxide to form acetoxime.

-

Oxidative Coupling : Acetoxime undergoes oxidative dimerization to yield DMNB.

-

Catalyst Regeneration : The TS-1 catalyst is recovered and reused, enhancing cost-effectiveness.

Reaction conditions are optimized at 60–90°C with a pH maintained between 8–10 using aqueous ammonia . The molar ratio of hydrogen peroxide to acetone is critical, with a 3:1 to 8:1 ratio achieving a 45–53% molar yield . Post-reaction, the catalyst is separated via centrifugation, and acetone is removed via evaporation below 80°C to prevent decomposition .

Role of Modified TS-1 Catalysts

Patent US8692036B2 highlights the importance of catalyst modification to improve DMNB yields. The TS-1 catalyst undergoes pretreatment with acetone, ammonia, and hydrogen peroxide to reduce its activity in oximation reactions, thereby favoring dimerization. For example:

This modification stabilizes the catalyst’s active sites, enabling reuse over multiple cycles without significant activity loss. Comparative data illustrates the impact of pretreatment cycles on yield (Table 1).

Table 1: Catalyst Pretreatment Cycles vs. DMNB Yield

| Pretreatment Cycles | Yield (%) |

|---|---|

| 2 | 1.3–1.6 |

| 6 | 48.3 |

| 8 | 46.7 |

| 10 | 40.0 |

Industrial Scalability and Cost Efficiency

The outlined processes are designed for industrial adoption. For instance, a batch using 1 mol of acetone produces ~0.12 mol of DMNB, with catalyst costs reduced to 5–30% of acetone weight . Patent US8692036B2 further demonstrates scalability through repetitive catalyst reuse, achieving consistent yields over ten cycles. Energy consumption is minimized through low-temperature evaporation (≤80°C) and ambient-pressure operations.

Comparative Analysis of Methodologies

Table 2 contrasts the patented methods with conventional DMNB synthesis routes:

Table 2: Comparison of DMNB Synthesis Methods

Q & A

Q. What are the recommended methods for synthesizing 2,3-diethyl-2,3-dimethylbutanedinitrile, and how can reaction conditions be optimized?

Synthesis of heavily substituted nitriles like 2,3-diethyl-2,3-dimethylbutanedinitrile typically involves alkylation or cyanation of precursor molecules. A plausible route is the nucleophilic substitution of halogenated intermediates with cyanide sources (e.g., KCN or NaCN) under anhydrous conditions. For example, succinonitrile derivatives have been synthesized via multi-step procedures involving nitrile group introduction and subsequent alkylation .

- Optimization Tips :

- Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction rates.

- Monitor reaction progress via TLC or GC-MS to avoid over-alkylation.

- Employ inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

- Spectroscopy :

- IR Spectroscopy : Identify nitrile (C≡N) stretches near 2240–2260 cm⁻¹ and alkyl C-H stretches (2800–3000 cm⁻¹) .

- NMR : Use ¹³C NMR to resolve quaternary carbons and substituent effects; nitrile carbons typically appear at δ 115–125 ppm.

- Crystallography :

Q. What safety protocols are essential for handling this compound in laboratory settings?

Based on analogous nitriles and Safety Data Sheets (SDS):

- Hazards : Acute toxicity (oral, dermal), respiratory irritation, and eye damage .

- Protective Measures :

- Use fume hoods, NIOSH-approved respirators, and chemical-resistant gloves (e.g., nitrile).

- Avoid dust generation; store in sealed containers at room temperature.

- Emergency Response :

Advanced Research Questions

Q. How can this compound be utilized in the synthesis of metal-organic frameworks (MOFs) or coordination polymers?

Nitrile groups act as versatile ligands for transition metals. Experimental design considerations:

- Ligand Preparation : Purify the nitrile via recrystallization to remove trace impurities.

- Metal Coordination : React with metal salts (e.g., Cd²⁺, Cu²⁺) in ethanol/water mixtures under reflux.

- Characterization : Analyze MOF porosity via BET surface area measurements and confirm ligand-metal binding using FTIR and XPS .

Q. What computational methods are suitable for predicting the electronic and steric properties of this compound?

- Density Functional Theory (DFT) :

- Molecular Dynamics (MD) : Simulate solubility in organic solvents (e.g., toluene, THF) to guide reaction solvent selection.

Q. How can crystallographic challenges (e.g., twinning or disorder) be addressed during structural refinement?

- Data Collection : Collect high-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion.

- Refinement in SHELXL :

- Validation : Check R-factors and ADDSYM alerts to avoid over-interpretation.

Q. What methodologies are effective for analyzing its reactivity in cross-coupling or cycloaddition reactions?

- Catalytic Screening : Test Pd/Cu catalysts for cyano-group participation in Sonogashira or Ullmann couplings.

- Cycloaddition : Explore [2+2] or [3+2] reactions under UV light or thermal activation. Monitor regioselectivity via HPLC-MS .

Q. How can thermal stability and decomposition pathways be studied?

- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂ to identify decomposition onset temperatures.

- Pyrolysis-GC/MS : Analyze volatile decomposition products (e.g., HCN, CO) to infer degradation mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.